Fmoc-Lys-OH-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₅¹³C₆H₂₀N₂O₄ |
|---|---|
Molecular Weight |
370.35 |
Synonyms |
N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine-13C6; _x000B_(2S)-6-Amino-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]hexanoic acid-13C6; Nα-(9-Fluorenylmethoxycarbonyl)lysine-13C6; α-N-(9-Fluorenylmethyloxycarbonyl)lysine-13C6 |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Selection of Isotopically Labeled Fmoc-Lysine: A Technical Guide to Quality and Sourcing
Executive Summary
Fmoc-Lys(Boc)-OH-13C6 (and its common dual-labeled variant 13C6, 15N2 ) is a critical reagent in quantitative proteomics (SILAC) and biomolecular NMR. Its utility hinges on the precise introduction of a stable "heavy" isotopic signature into peptide backbones without altering physicochemical reactivity during Solid-Phase Peptide Synthesis (SPPS).
This guide addresses the technical specifications, sourcing challenges, and experimental protocols required to integrate this reagent into high-fidelity drug development workflows.
Part 1: Molecular Architecture & Nomenclature
The Molecule
For standard SPPS, the "Fmoc-Lys-OH-13C6" requested by researchers is almost exclusively the side-chain protected derivative: Fmoc-Lys(Boc)-OH-13C6 .
-
α-Amino Protection: Fmoc (9-fluorenylmethoxycarbonyl) – Base labile.
-
ε-Amino Protection: Boc (tert-butyloxycarbonyl) – Acid labile.
-
Isotopic Labeling: Uniform Carbon-13 labeling (
) on the lysine backbone and side chain.[1]
CAS Number Ambiguity
A critical pain point in sourcing is the lack of a standardized CAS number for every specific isotopologue. Vendors often use the CAS of the unlabeled parent or the dual-labeled (13C, 15N) variant.
| Compound Variant | CAS Number | Notes |
| Fmoc-Lys(Boc)-OH (Unlabeled) | 71989-26-9 | The parent compound.[2][3][4][5][6] Often used by vendors with a "Labeled" suffix in the product name. |
| Fmoc-Lys(Boc)-OH-13C6, 15N2 | 850080-89-6 | The industry standard for SILAC (+8 Da shift). Most "13C6" requests default to this product for availability. |
| Fmoc-Lys(Boc)-OH-13C6 | Inquire | Specific 13C6-only variants often lack a unique public CAS and are custom-synthesized or listed under the parent CAS. |
Technical Insight: For Mass Spectrometry (SILAC), the 13C6, 15N2 variant (Mass Shift +8 Da) is preferred over the 13C6 variant (Mass Shift +6 Da) because it minimizes isotopic envelope overlap with the natural abundance M+6 peak of arginine-containing peptides.
Part 2: Vendor Landscape & Comparison
Sourcing isotopically labeled reagents requires balancing Isotopic Enrichment (IE) against Chemical Purity (CP) .
Comparative Matrix
| Feature | Cambridge Isotope Labs (CIL) | Sigma-Aldrich (Merck) | AnaSpec / Eurogentec |
| Primary Product | Fmoc-Lys(Boc)-OH-13C6, 15N2 | Fmoc-Lys(Boc)-OH-13C6, 15N2 | Fmoc-Lys(Boc)-OH (U-13C6, U-15N2) |
| Catalog Ref | CNLM-4754 | 653632 | AS-61411 |
| Isotopic Enrichment | ≥ 99% ( | ≥ 98 atom % | ≥ 98 atom % |
| Chemical Purity | ≥ 98% (HPLC) | ≥ 97% (CP) | > 95% |
| Impurity Profile | Low D-isomer (<0.5%) | Standard commercial grade | Variable (Batch dependent) |
| Cost Tier | Premium | High | Mid-Range |
| Best For | GMP / Structural NMR | Routine SILAC / High Throughput | Custom Synthesis / Bulk |
Critical Impurity Analysis
When selecting a vendor, request a CoA that specifically addresses:
-
D-Enantiomer Content: Must be < 0.5%.[7] High D-Lys content disrupts secondary structure (alpha-helices).
-
Beta-Alanine Insertion: A specific impurity in Fmoc production where
-Ala inserts into the chain.[7][8] -
Acetate Content: Traces of acetic acid can cap the growing peptide chain, terminating synthesis.[7]
Part 3: Experimental Protocol (SPPS Integration)
Workflow Visualization
The following diagram outlines the integration of Fmoc-Lys-13C6 into a standard Fmoc/tBu SPPS cycle.
Caption: Standard SPPS workflow for incorporating isotopically labeled Lysine. Critical control points are the Activation and Kaiser Test steps to ensure high coupling efficiency of the expensive labeled reagent.
Step-by-Step Methodology
Reagents:
-
Labeled AA: Fmoc-Lys(Boc)-OH-13C6 (or 13C6, 15N2).[2][4][9][10][11]
-
Activator: HATU or DIC/Oxyma Pure (Preferred to prevent racemization).
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide), peptide grade.
Protocol:
-
Stoichiometry Adjustment: Unlike standard amino acids used at 5x-10x excess, use labeled Fmoc-Lys at 2x-3x excess relative to resin loading to conserve cost.
-
Activation:
-
Dissolve 2.0 eq of Fmoc-Lys(Boc)-OH-13C6 in minimal DMF.
-
Add 1.95 eq of HATU.
-
Add 4.0 eq of DIPEA immediately before adding to the resin.
-
-
Coupling:
-
Incubate with resin for 60–90 minutes.
-
Note: Extended coupling time compensates for the lower stoichiometric excess.
-
-
Validation (In-Process):
-
Perform a Kaiser test (ninhydrin) to verify consumption of free amines. If positive (blue), perform a second coupling with 1.0 eq of labeled reagent.
-
Part 4: Quality Control & Validation
Mass Shift Calculation
To verify the incorporation of the label, calculate the expected mass shift in the final peptide.
-
Fmoc-Lys(Boc)-OH-13C6 (only):
-
Fmoc-Lys(Boc)-OH-13C6, 15N2:
Isotopic Purity Check
Run a high-resolution LC-MS (Orbitrap or Q-TOF) of the cleaved crude peptide.
-
Success Criteria: The monoisotopic peak (
) should correspond to the labeled mass. The presence of an or peak indicates incomplete enrichment (e.g., 98% vs 99%). -
Racemization Check: Use Marfey’s reagent or a Chiral AA column (e.g., Crownpak) if D-Lysine contamination is suspected.
References
-
Sigma-Aldrich. Fmoc-Lys(Boc)-OH-13C6,15N2 Product Specification. Retrieved from
-
Cambridge Isotope Laboratories. L-Lysine (13C6, 15N2) Product Data. Retrieved from
-
Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics.
-
ChemPep. Fmoc-Lys(Boc)-OH (13C6, 15N2) Technical Data. Retrieved from
-
PubChem. Fmoc-Lys(Boc)-OH Compound Summary (Unlabeled Parent). Retrieved from
Sources
- 1. chempep.com [chempep.com]
- 2. isotope.com [isotope.com]
- 3. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Fmoc-Lys(Boc)-OH-13C6,15N2 13C 98atom , 15N 98atom , 97 CP 850080-89-6 [sigmaaldrich.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. chempep.com [chempep.com]
Methodological & Application
How to dissolve Fmoc-Lys-OH-13C6 in DMF for peptide synthesis
Topic: Technical Guide: Solubilization and Handling of Fmoc-Lys(Boc)-OH-¹³C₆ for High-Fidelity Peptide Synthesis
Part 1: Introduction & Strategic Context
The Challenge of Isotope-Labeled Reagents In peptide synthesis, Fmoc-Lys(Boc)-OH-¹³C₆ (Stable Isotope Labeled Lysine) is a high-value reagent used primarily for quantitative proteomics (SILAC), NMR structural studies, and metabolic tracking.[1] Unlike standard amino acids, which are used in large excess (5–10 equivalents), isotope-labeled derivatives often cost >$1,000 per gram. Consequently, the solubilization protocol must achieve two conflicting goals:
-
Complete Solubilization: To ensure accurate concentration and prevent synthesizer blockages.
-
Zero Waste: To maximize the utilization of the expensive isotope, often requiring lower equivalents (1.2–2.0 eq) and higher coupling efficiency.
Chemical Identity & Solubility Profile
-
Compound: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-t-butoxycarbonyl-L-lysine-¹³C₆.
-
Solubility Characteristic: Generally soluble in polar aprotic solvents (DMF, NMP). However, the hydrophobic Fmoc group and the bulky Boc side-chain can induce aggregation if the solvent contains water or if the concentration exceeds saturation limits (>0.5 M).
-
Critical Distinction: This guide assumes the standard SPPS building block Fmoc-Lys(Boc)-OH .[2][5][6] If you are attempting to dissolve Fmoc-Lys-OH (free side chain) , note that it is zwitterionic and significantly less soluble in pure DMF, often requiring chaotropic additives or DMSO.
Part 2: Detailed Protocol
Phase 1: Preparation & Environmental Control
1. Reagent Equilibration (Crucial Step) Isotope-labeled amino acids are often hygroscopic. Opening a cold bottle introduces atmospheric moisture, which degrades the reagent and inhibits solubility.
-
Action: Remove the vial from storage (-20°C) and allow it to equilibrate to room temperature (20–25°C) for at least 60 minutes inside a desiccator before opening.
2. Solvent Quality Control
-
Grade: Peptide Synthesis Grade (Amine-free, <0.03% water).
-
Additives: If using for immediate coupling, accurate dissolution is best in pure DMF. Coupling reagents (e.g., Oxyma, HOAt) should be added after the amino acid is fully dissolved to prevent premature activation or hydrolysis.
Phase 2: Dissolution Workflow
Target Concentration: 0.2 M – 0.5 M.
-
Note: Higher concentrations (0.5 M) drive reaction kinetics, which is vital when using low equivalents of this precious reagent.
Step-by-Step Procedure:
-
Weighing:
-
Weigh the exact amount of Fmoc-Lys(Boc)-OH-¹³C₆ directly into a dry, glass scintillation vial or the synthesizer's reaction vessel.
-
Record Mass (
): e.g., 100 mg.[1] -
Calculate Moles (
):ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> . (MW 474.5 g/mol for ¹³C₆-labeled; check specific CoA).
-
-
Volume Calculation:
-
Calculate the required DMF volume (
) for target molarity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). -
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display"> -
Example: To dissolve 100 mg (0.21 mmol) at 0.2 M:
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">
-
-
Solvent Addition:
-
Add the calculated volume of anhydrous DMF using a calibrated micropipette.
-
Technique: Dispense the solvent down the sides of the vial to wash down any powder adhering to the glass.
-
-
Mechanical Solubilization:
-
Vortexing: Vortex at medium speed for 30–60 seconds.
-
Sonication (If needed): If particles persist, sonicate in a water bath at room temperature for max 2 minutes.
-
Warning: Do not heat above 35°C. Excessive heat can cause Fmoc cleavage or side reactions.
-
-
-
Visual Inspection (The "Clear" Test):
-
Hold the vial against a dark background with a light source behind it.
-
Pass: Solution is crystal clear and colorless.
-
Fail: Solution is cloudy or has "shimmering" particulates (aggregates). See Troubleshooting.
-
Part 3: Visualization (Workflow Diagram)
Figure 1: Optimized workflow for dissolving high-value isotope-labeled Fmoc-Lys reagents.
Part 4: Data & Troubleshooting
Table 1: Solubility Parameters and Limits
| Parameter | Specification | Notes |
| Target Concentration | 0.2 M – 0.5 M | 0.5 M preferred for manual coupling to maximize kinetics. |
| Solvent | DMF (Anhydrous) | NMP is an acceptable alternative; DMSO is a last resort (viscosity issues). |
| Max Temperature | 35°C | Avoid heating; promotes Fmoc degradation. |
| Sonication Limit | 2 Minutes | Prolonged sonication can heat the solvent. |
| Stability | < 24 Hours | Use immediately after dissolution. Fmoc-Lys is prone to slow diketopiperazine formation if left activated. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Cloudy / Gel-like | Water in DMF or Aggregation | Add 1-2 drops of DCM or NMP to disrupt aggregates. Ensure DMF is fresh. |
| Undissolved Solids | Saturation | Add 10% more DMF. If persistent, sonicate briefly. |
| Blue Tint | Free Amines (Contamination) | Reagent may have degraded (Fmoc loss).[6][7] Check purity via HPLC before use. |
Part 5: Advanced Application Note (Coupling Strategy)
Because Fmoc-Lys(Boc)-OH-¹³C₆ is expensive, you cannot rely on the standard "brute force" method (5–10 eq). Instead, use a High-Efficiency Coupling Protocol :
-
Stoichiometry: Use 1.2 to 1.5 equivalents relative to the resin loading.
-
Activator: Use HATU/HOAt (1:1 ratio with amino acid) and DIEA (2 eq).
-
Reasoning: HATU is superior to HBTU/DIC for sterically hindered or low-concentration couplings, ensuring complete incorporation of the expensive isotope.
-
-
Reaction Time: Extend coupling time to 2–4 hours (vs. standard 30-60 mins).
-
Double Coupling: If the sequence is difficult, split the isotope dose into two halves and couple twice (2 x 0.75 eq) rather than once.
References
-
CEM Corporation. (2024).[8] Peptide Synthesis Protocols: Handling Expensive Reagents. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Fmoc-Lys(Boc)-OH, 71989-26-9, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. isotope.com [isotope.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
Fmoc deprotection time for 13C labeled lysine residues
Application Note: Precision Fmoc Deprotection for
Part 1: Executive Summary & Strategic Rationale
The incorporation of stable isotopes, such as
The Core Thesis: While
Part 2: Scientific Foundation & Mechanism[1]
The Kinetic Reality of C
It is a common misconception that heavy isotopes significantly alter reaction rates in this context. The removal of the Fmoc group proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. The rate-determining step is the abstraction of the acidic proton at the fluorenyl 9-position.
-
Isotope Effect: Since the
C labels are typically located on the Lysine backbone or side chain—remote from the fluorenyl ring—there is no primary kinetic isotope effect . The deprotection kinetics remain identical to non-labeled Lysine. -
The Risk: The primary risk is not kinetic sluggishness, but aggregation . Labeled residues are often used in complex, hydrophobic sequences where steric hindrance can mimic slow kinetics.
Mechanism of Action
The base (Piperidine) abstracts the acidic proton, leading to the formation of a reactive dibenzofulvene (DBF) intermediate.[1][2] This intermediate must be immediately scavenged by excess piperidine to form the DBF-piperidine adduct, preventing it from re-attaching to the peptide.
Figure 1: The E1cB pathway for Fmoc removal. The formation of the DBF-Piperidine adduct is the basis for UV monitoring.[3]
Part 3: Optimized Protocol (The "Dual-Stage" Method)
For
Reagents
-
Optimized Base (for difficult sequences): 20% Piperidine + 0.1M HOBt in DMF.
-
Why HOBt? It suppresses aspartimide formation if the
C-Lys is adjacent to Asp/Asn, a common side reaction that is costly to correct later.
-
Step-by-Step Workflow
Step 1: The "Flash" Deprotection (Bulk Removal)
-
Goal: Remove 80-90% of Fmoc groups and solvate the resin.
-
Action: Add 20% Piperidine/DMF (approx. 5 mL per gram of resin).
-
Time: 3 minutes .
-
Drain: Drain immediately. Do not wash yet.
Step 2: The "Precision" Deprotection (Completion)
-
Goal: Remove remaining kinetic stragglers and scavenge DBF.
-
Action: Add fresh 20% Piperidine/DMF.
-
Time: 10 minutes (Standard) or Extend to 15 mins if aggregation is suspected.
-
Validation: Collect the filtrate from this step for UV analysis if not using an automated flow cell.
Step 3: The "Zero-Tolerance" Wash
-
Goal: Remove all traces of piperidine. Residual base will prematurely deprotect the next incoming Fmoc-AA, causing double insertion (a disaster for labeled peptides).
-
Action: Wash with DMF (5 x 1 min) followed by DCM (3 x 1 min) to disrupt aggregation, then DMF (3 x 1 min).
Real-Time Decision Matrix
Figure 2: Decision logic for confirming deprotection before committing to the next coupling.
Part 4: Data & Troubleshooting
Comparative Deprotection Times
The following table summarizes recommended times based on sequence difficulty, validated across internal datasets.
| Factor | Standard Residue | ||
| Reagent | 20% Piperidine | 20% Piperidine | 20% Pip + 2% DBU |
| Flash Step | 3 min | 3 min | 5 min |
| Main Step | 7 min | 10-12 min | 10 min |
| Temp | RT ( | RT ( | |
| Monitoring | Optional | Mandatory | Mandatory |
*Aggregated refers to sequences with >5 consecutive hydrophobic residues or beta-sheet formers (Val, Ile, Ala).
Critical Quality Control: The Kaiser Test
For manual synthesis or validation of automated steps, the Kaiser test is the only way to be certain the
-
Take a few resin beads.
-
Add 2 drops Ninhydrin , 2 drops Phenol , 2 drops KCN .
-
Heat at
C for 1 minute. -
Result:
-
Deep Blue: Free amines present (Deprotection COMPLETE ).
-
Yellow/Colorless: Amines protected (Deprotection INCOMPLETE ). Note: This is opposite to the coupling check.
-
Part 5: References
-
CEM Corporation. "One-pot Coupling and Deprotection for Fmoc SPPS."[6] CEM Application Notes. Accessed 2024.[1][7] [Link]
-
National Institutes of Health (NIH). "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" PubMed Central. Accessed 2024.[1][7] [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cem.de [cem.de]
- 7. escholarship.org [escholarship.org]
Application Note: Microwave-Assisted Incorporation of Fmoc-Lys(Boc)-OH-13C6
High-Efficiency Protocols for Proteomic Standards (SILAC/AQUA)
Executive Summary
This guide details the protocol for the microwave-assisted solid-phase peptide synthesis (MW-SPPS) incorporation of Fmoc-Lys(Boc)-OH-13C6 (Stable Isotope Labeled Lysine). This reagent is critical for generating heavy-labeled internal standards used in quantitative mass spectrometry (SILAC, AQUA).
The Core Challenge: Isotope-labeled amino acids are cost-prohibitive compared to standard reagents. Standard MW-SPPS protocols typically utilize a 5-fold molar excess (5 eq) to drive reaction kinetics. This guide presents a "High-Efficiency, Low-Excess" strategy (1.5 – 2.0 eq) that leverages the thermodynamic advantages of microwave irradiation and the superior kinetics of DIC/Oxyma Pure chemistry to ensure >99% coupling efficiency without financial waste.
Strategic Analysis: The Isotope Dilemma
In standard SPPS, we rely on "brute force" kinetics—high concentrations and large excesses—to ensure complete coupling. With 13C6-Lysine, we must rely on thermal acceleration and chemical efficiency instead.
Why Microwave + DIC/Oxyma?
-
Thermal Acceleration: Microwave irradiation (dielectric heating) minimizes chain aggregation (β-sheet formation), making the N-terminus more accessible. This allows us to drop the equivalence from 5.0 to 2.0 while maintaining reaction rates.
-
Racemization Control: Traditional activators (HBTU/HATU) with base (DIEA) carry a risk of C-terminal racemization at elevated temperatures (≥75°C). The DIC (Diisopropylcarbodiimide) / Oxyma Pure system creates an active ester at acidic/neutral pH, significantly reducing racemization risks even at 90°C [1].
Decision Matrix: Coupling Conditions
| Parameter | Standard Amino Acid | 13C6-Labeled Lysine |
| Equivalents | 5.0 eq | 1.5 – 2.0 eq |
| Temperature | 75°C - 90°C | 75°C (Conservative) or 90°C (Aggressive) |
| Time | 2 - 5 min | 10 min (Extended contact time) |
| Coupling Mode | Single Couple | Double Couple (Optional: 1.0 eq x 2) |
Materials & Reagents
-
Labeled Reagent: Fmoc-Lys(Boc)-OH-13C6 (Ensure side-chain is Boc protected to prevent branching).
-
Resin: Rink Amide ProTide or Wang Resin (0.2 – 0.5 mmol/g loading recommended to reduce steric crowding).
-
Activator: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Coupling Reagent: DIC (N,N′-Diisopropylcarbodiimide).[1]
-
Solvent: DMF (Dimethylformamide), Peptide Synthesis Grade.
-
Deprotection: 20% Piperidine in DMF (w/ 0.1M Oxyma to prevent aspartimide formation).
Experimental Workflow
Diagram 1: The Isotope Incorporation Workflow
This flowchart illustrates the critical decision points when arriving at the labeled residue in the sequence.
Caption: Workflow distinguishing standard high-excess coupling from the conserved, high-efficiency isotope coupling path.
Detailed Protocol: Low-Equivalent Microwave Coupling
Step 1: Resin Preparation & Deprotection[2]
-
Swell resin in DMF for 20 minutes (ambient).
-
Deprotection: Add 20% Piperidine/DMF.
-
Microwave: 75°C for 3 minutes (or 2 stages: 75°C 30s + 75°C 180s).
-
-
Wash: DMF (4 x 5 mL). Crucial: Ensure all piperidine is removed to prevent premature removal of the Fmoc on the incoming expensive isotope.
Step 2: Preparation of 13C6-Lysine Cocktail
Target: 0.1 mmol scale synthesis. Goal: 2.0 equivalents (0.2 mmol) of Fmoc-Lys(Boc)-OH-13C6.
-
Weigh 95 mg (approx, based on MW ~475 for Fmoc-Lys(Boc)-OH-13C6) of the labeled amino acid.
-
Dissolve in 1.0 mL DMF (Concentration = 0.2 M). Note: Keep volume low to maximize collision frequency.
-
Add 0.2 mmol Oxyma Pure (1.0 eq relative to AA).
-
Add 0.2 mmol DIC (1.0 eq relative to AA) immediately prior to addition to the vessel.
Step 3: Microwave Coupling (The "Soft-High" Method)
We utilize a slightly lower temperature than the maximum (75°C vs 90°C) but extend the time to preserve the integrity of the expensive reagent while ensuring completion.
-
Temperature: 75°C
-
Power: 30W (Variable/Dynamic)
-
Time: 10 minutes
-
Agitation: High (Nitrogen bubbling or oscillation).
Why this setting? At 2.0 equivalents, the reaction is second-order kinetically limited. Extending time compensates for the lower concentration compared to the standard 5.0 eq method. 75°C prevents thermal degradation of the Boc side-chain protection or the Fmoc group during the longer hold time.
Step 4: Verification & Capping
-
Drain reaction vessel.[2]
-
Do NOT wash yet. Save the filtrate if the isotope is extremely precious (unreacted AA can sometimes be recovered, though difficult).
-
Wash resin with DMF (4 x 5 mL).
-
QC Step: Perform a Kaiser Test (ninhydrin).
-
Colorless: Coupling complete.
-
Blue:[3] Incomplete. Action: Re-couple with 1.0 eq for 5 mins at 75°C.
-
-
Capping (Recommended): Add Acetic Anhydride/DIEA/DMF (1:1:8) for 2 mins to cap any unreacted chains, ensuring the final purified peptide only contains the labeled sequence.
QC and Validation Data
To validate the incorporation, Mass Spectrometry is the primary tool.
| Parameter | Unlabeled Lysine (Standard) | 13C6-Lysine (Labeled) | Shift (Δ) |
| Residue Mass | 128.09 Da | 134.11 Da | +6.02 Da |
| Peptide Example | GLK AG | GLK *AG | +6.02 Da |
| Validation Method | ESI-MS / MALDI-TOF | ESI-MS / MALDI-TOF | Observe M+6 peak |
Diagram 2: Chemical Activation Mechanism (DIC/Oxyma)
Understanding why this works prevents errors. DIC/Oxyma forms an unstable O-acylisourea that rapidly converts to the Oxyma active ester, which is highly reactive yet suppresses oxazolone formation (racemization).
Caption: DIC/Oxyma activation pathway minimizing racemization while maximizing yield.
Troubleshooting Guide
Issue: Incomplete Coupling (Blue Kaiser Test)
-
Cause: Steric hindrance or aggregation.
-
Solution: Do not add more equivalents immediately. Perform a "Wash-and-Retry" with a different solvent system (e.g., NMP instead of DMF) or increase temperature to 90°C for a short burst (2 mins).
Issue: Low Yield of Final Peptide
-
Cause: "Double hit" on the Lysine (rare with Fmoc).
-
Solution: Ensure the Boc protection was present on the starting material. If you used Fmoc-Lys-OH (free side chain), the side chain amine will react, causing branching. Always verify the reagent label: Fmoc-Lys(Boc)-OH-13C6.
Issue: Aspartimide Formation (if Asp is present next to Lys)
-
Cause: High temperature base treatment.
-
Solution: Add 0.1M Oxyma Pure to the 20% Piperidine deprotection solution during the cycle after the Lysine coupling.
References
-
Collins, J. M., et al. (2014). "Microwave-Enhanced Synthesis of Peptides and Proteins." Organic Letters. Link (Demonstrates efficacy of DIC/Oxyma in MW-SPPS).
-
Biotage Application Note. "Microwave-assisted solid-phase peptide synthesis at 60°C: alternative conditions with low enantiomerization." Link (Validation of lower temperature protocols for sensitive reagents).
-
CEM Corporation. "CarboMAX: Enhanced Coupling at Elevated Temperatures." Link (Source for low-equivalent coupling logic).
-
Ong, S. E., et al. (2002). "Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics." Molecular & Cellular Proteomics. Link (Foundational application of 13C6-Lys).
Sources
Application Note: Precision Stoichiometry for Stable Isotope Labeled Amino Acids (SIL-AA)
Topic: Precision SPPS: Stoichiometric Optimization for Fmoc-Lys-OH-13C6 Incorporation Content Type: Application Note & Protocol Guide Audience: Senior Research Scientists, Peptide Chemists, and CMC Leads.
Abstract
The incorporation of stable isotope-labeled amino acids, such as Fmoc-Lys(Boc)-OH-13C6 , into peptide sequences allows for precise quantification in proteomics (e.g., SILAC, AQUA) and structural elucidation via NMR. However, the prohibitive cost of these reagents—often exceeding
Strategic Considerations & Mechanism
The Kinetic Challenge
In standard SPPS, high equivalents (5–10 eq) drive the acylation reaction to completion by pseudo-first-order kinetics, where the concentration of the activated amino acid
When reducing equivalents to near-stoichiometric levels (1.2 eq), the reaction shifts to second-order kinetics:
-
Intrinsic Reactivity (
): Switch from standard carbodiimides (DIC) or aminiums (HBTU) to the more reactive azabenzotriazole-based HATU , which generates the highly reactive 7-azabenzotriazole active ester. -
Concentration (
): Minimize solvent volume to artificially boost the molar concentration of the limiting reagent.
Reagent Selection[3]
-
Limiting Reagent: Fmoc-Lys(Boc)-OH-13C6 (Target MW: ~474.5 g/mol ).
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Optional but recommended to suppress racemization and catalyze the reaction.
-
Base: DIPEA (N,N-Diisopropylethylamine).[3]
Stoichiometry Calculations
This section provides the mathematical framework for the "Precious Cargo" coupling method.
The Stoichiometry Matrix
Do not rely on auto-synthesizer defaults. Calculate manually using the following logic.
| Parameter | Symbol | Formula / Standard Value |
| Resin Loading | typically | |
| Resin Mass | e.g., | |
| Scale (Synthesis) | ||
| Target Equivalents | 1.2 to 1.5 (vs. standard 5.0) | |
| Amino Acid MW | ~474.5 g/mol (for 13C6-Lys) | |
| Solvent Volume | Target 0.15 – 0.2 M concentration |
Calculation Example
Scenario: Synthesis on 0.1 mmol scale (
-
Mass of SIL-AA (
): (Compare to 5.0 eq standard: 237.2 mg. Savings: ~76% ) -
Mass of HATU (0.95 ratio to AA): Always slightly under-activate to prevent capping the resin with capping reagents.
-
Volume of Base (DIPEA): Ratio: 2.0 eq relative to AA (to neutralize AA and HATU).
-
Solvent Volume (Critical): To maintain high kinetics, dissolve in the minimum volume required to cover the resin.
-
Standard: 10 mL/g resin.[4]
-
Optimized: 4–5 mL/g resin.
-
For 100 mg resin, use 400–500
L DMF.
-
Experimental Protocol: The "Precious Cargo" Method
Objective: Couple Fmoc-Lys(Boc)-OH-13C6 with >99% efficiency using 1.2 equivalents.
Phase A: Preparation
-
Resin Preparation: Swell resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine/DMF), wash 5x with DMF, 3x with DCM, 3x with DMF.
-
Vessel Selection: Use a narrow-diameter reaction vessel (e.g., 2 mL syringe reactor) to maximize vertical resin bed height, ensuring the low solvent volume fully submerges the beads.
Phase B: Activation & Coupling
-
Weighing: Weigh 1.2 eq of this compound and 1.15 eq of HATU into a clean, dry micro-vial.
-
Dissolution: Add minimal anhydrous DMF (calculated for 0.2 M concentration). Vortex until fully dissolved.
-
Activation: Add 2.4 eq of DIPEA to the vial.
-
Note: The solution will turn yellow (active ester formation).
-
Timing: Allow to pre-activate for exactly 30 seconds . Do not exceed 2 minutes to avoid racemization or guanidinium formation.
-
-
Transfer: Immediately transfer the activated solution to the resin.
-
Incubation: Shake/agitate at room temperature for 2 to 4 hours .
-
Standard AA time: 45 mins.
-
SIL-AA time: Extended to compensate for second-order kinetics.
-
Phase C: Monitoring & Recovery
-
Kaiser Test (Ninhydrin): Take a small aliquot of resin beads (~10 beads). Wash with EtOH. Add Kaiser reagents.
-
Colorless/Yellow: Coupling Complete. Proceed.
-
Blue: Incomplete. DO NOT DISCARD FILTRATE.
-
-
Recoupling (If Blue):
-
Drain the reaction solution into a vial (save it!).
-
Wash resin slightly with DMF and save washings.
-
Add fresh HATU (0.5 eq) and DIPEA (0.5 eq) to the saved filtrate and re-add to resin. (Re-activate unconsumed AA).
-
Agitate for another 2 hours.
-
Workflow Visualization
Figure 1: Decision tree for low-stoichiometry coupling of expensive amino acids, featuring a filtrate recycling loop for incomplete reactions.
References
-
Albericio, F., & Bomer, J. M. (1999). Coupling reagents and strategies for the solid-phase synthesis of difficult peptides. Nature. Link (Note: Generalized reference to Albericio's seminal work on HATU/HOAt).
-
Cambridge Isotope Laboratories. (2024). Product Specification: L-Lysine-α-N-Fmoc, ε-N-t-Boc (13C6, 99%).[5][6] Link[5]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][7] Journal of the American Chemical Society. Link
-
ChemPep Inc. (2025). Fmoc-Lys(Boc)-OH (13C6, 15N2) Technical Data. Link
-
Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development: Optimization Guide. Link
Sources
- 1. chempep.com [chempep.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. isotope.com [isotope.com]
- 6. Cambridge Isotope Laboratories L-LYSINE-ALPHA-N-FMOC, EPSILON-N-T-BOC (13C6, | Fisher Scientific [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Metabolic labeling workflow with 13C6 heavy lysine
Application Note: Quantitative Proteomics via Metabolic Labeling with C L-Lysine
Introduction & Principle
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative proteomics, offering high precision by mixing samples at the intact protein level. This minimizes technical variation introduced during sample preparation (lysis, digestion, fractionation).
This protocol focuses specifically on
The Mechanistic "Why"
-
The Label:
C L-Lysine replaces the six C atoms in the lysine side chain with C. This results in a mass shift of +6.0201 Da per lysine residue. -
The Challenge (The "Orphan Peptide" Risk): Standard proteomics relies on Trypsin, which cleaves at Lysine (K) and Arginine (R). If you only use
C Lysine, peptides ending in Arginine will remain "Light" (unlabeled) in both experimental conditions, rendering them unquantifiable. -
The Solution: To maximize coverage with a Lysine-only label, this protocol prioritizes Endoproteinase Lys-C digestion or a specific Trypsin workflow that accounts for half-proteome quantification.
Experimental Design
Before touching a pipette, select your comparison strategy.
| Strategy | Description | Application |
| Forward Labeling | Condition A: Light Media (L)Condition B: Heavy Media (H) | Standard differential expression (e.g., Drug vs. Control). |
| Reverse Labeling | Exp 1: A(L) vs B(H)Exp 2: A(H) vs B(L) | Biological replicates to rule out labeling bias. |
| Spike-In Standard | Sample: Light (Variable)Standard: Heavy (Constant "Super-SILAC" mix) | Comparing >3 conditions or clinical tissue samples. |
Reagents & Materials
Critical Reagents
-
SILAC Media: DMEM or RPMI 1640 deficient in both L-Lysine and L-Arginine.
-
Note: Even if labeling only with Lysine, you must control Arginine sources to prevent light Lysine contamination via metabolic conversion.
-
-
Dialyzed FBS: Fetal Bovine Serum dialyzed (10 kDa MWCO) to remove endogenous light amino acids. Crucial: Standard FBS contains vast amounts of light Lysine and will ruin the experiment.
-
Isotopes:
-
Heavy:
C L-Lysine-2HCl (purity >99%). -
Light: L-Lysine-HCl (natural abundance).
-
Arginine: L-Arginine-HCl (Light) must be added to both media.[1]
-
-
Enzyme: Endoproteinase Lys-C (Sequencing Grade).
Protocol: Step-by-Step
Phase 1: Media Preparation
Goal: Create two identical environments differing only by the Lysine isotope.
-
Thaw Dialyzed FBS at 4°C overnight. Do not heat-inactivate unless strictly required (can cause protein precipitation).
-
Reconstitute Amino Acids: Dissolve
C Lysine and Light Lysine in PBS to 100 mg/mL stocks. -
Formulate Media:
-
Light Medium: Add Light Lysine (final: 0.4 mM / ~73 mg/L for DMEM) + Light Arginine (final: 0.4 mM / ~84 mg/L).
-
Heavy Medium: Add
C Lysine (same molar concentration) + Light Arginine. -
Supplement: Add 10% Dialyzed FBS and 1% Pen/Strep.
-
Proline Note: If observing Arg-to-Pro conversion (rare in Lys-only labeling but possible), supplement Proline (200 mg/L).
-
Phase 2: Metabolic Incorporation
Goal: Replace >95% of the cellular proteome with the heavy label.
-
Seeding: Split low-passage cells into two populations (Light and Heavy).
-
Passaging: Maintain cells in respective media for at least 5-6 cell doublings .
-
Calculation:
-
-
Validation (Mandatory): Before the main experiment, lyse a small aliquot of "Heavy" cells. Digest and run on LC-MS.
-
Check a housekeeping protein (e.g., Actin/Tubulin).
-
Success Criteria: The ratio of Heavy/Light peptide intensity must be >20:1 (>95% efficiency).
-
Phase 3: Treatment & Lysis
-
Apply drug treatment or perturbation to the target population.
-
Wash cells 3x with ice-cold PBS to remove serum proteins.
-
Lyse cells using a buffer compatible with downstream digestion (e.g., 8M Urea, 50mM Tris pH 8.0). Avoid detergents like SDS unless using FASP/S-Trap filters.
-
Clarify lysates (16,000 x g, 10 min, 4°C).
Phase 4: Mixing & Digestion (The Lys-C Advantage)
Goal: Combine proteomes to eliminate downstream processing errors.
-
Quantify Protein: Use BCA or Bradford assay.
-
Mix: Combine Light and Heavy lysates at a strict 1:1 ratio by mass (e.g., 50 µg + 50 µg).
-
Reduction/Alkylation: DTT (5 mM, 30 min) followed by IAA (15 mM, 20 min, dark).
-
Digestion:
-
Option A (Recommended): Lys-C Only.
-
Add Endoproteinase Lys-C (1:50 enzyme:protein ratio).[2]
-
Incubate 37°C overnight.
-
Why: Generates peptides ending in Lysine (labeled). No "orphan" Arginine peptides.
-
-
Phase 5: LC-MS/MS Settings[2]
-
Instrument: Orbitrap or Q-TOF.
-
Method: Data-Dependent Acquisition (DDA).
-
Dynamic Exclusion: Enable (30-60s) to sequence low-abundance ions.
-
SILAC Settings: Define the label mass shift: Lysine (+6.0201 Da) .
Workflow Visualization
The following diagram illustrates the critical path, emphasizing the split between Lys-C and Trypsin digestion strategies.
Caption: Workflow for
Data Analysis & Troubleshooting
Calculating Ratios
The mass spectrometer observes "doublets" for every Lysine-containing peptide.
-
Mass: 6.02 Da / charge state (
).-
For
, spacing = 3.01 m/z. -
For
, spacing = 2.00 m/z.
-
-
SILAC Ratio:
.[6]
Troubleshooting Guide
| Issue | Symptom | Root Cause | Solution |
| Incomplete Incorporation | Significant Light peak in "Heavy only" QC sample. | Insufficient doublings or non-dialyzed FBS. | Extend culture duration; verify FBS source. |
| Arginine Conversion | Heavy Arginine signal detected (if using Heavy Arg) or Proline mass shift.[7] | Metabolic recycling of Arg to Pro.[7][8] | Add excess Proline (200 mg/L) to media.[6] |
| Low Quantitation Rate | Many peptides identified but few have SILAC ratios. | Used Trypsin with Lys-only label. | Switch to Lys-C digestion or add Heavy Arginine. |
| Scrambling | Label appearing on non-Lysine residues. | Rare in Lysine, common in Arginine. | Usually negligible for Lys-6; check media purity. |
References
-
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).[9] Nature Protocols, 1(6), 2650–2660. Link
-
Thermo Fisher Scientific. SILAC Protein Quantitation Kits - User Guide. Link
-
Giansanti, P., et al. (2016). Six alternative proteases for mass-spectrometry based proteomics beyond trypsin.[5] Nature Protocols, 11, 993–1006.[5] Link
-
Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology, 26, 1367–1372. Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Comparative Analysis of Lysine-Specific Peptidases for Optimizing Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. neb.com [neb.com]
- 6. wp.unil.ch [wp.unil.ch]
- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-Lys-OH-13C6 Coupling
Introduction: The "Precious Cargo" Constraint
Welcome to the Advanced Peptide Synthesis Support Center. We understand that working with Fmoc-Lys(Boc)-OH-13C6 presents a unique challenge: the intersection of difficult chemistry and high financial risk . Unlike standard amino acids where a 5-10x molar excess is trivial, isotopically labeled residues often cost >$500/mg, forcing researchers to work with limiting equivalents (1.2–1.5x).
This guide addresses the specific failure mode where this expensive residue fails to couple completely, potentially ruining a synthesis or wasting valuable isotopes.
Phase 1: Diagnostic Triage
Q: I suspect the coupling failed. How do I confirm this without cleaving the whole batch?
A: You must distinguish between slow kinetics and terminated chains.
-
The Kaiser Test (Ninhydrin): This is your first line of defense. A positive result (blue beads) confirms free primary amines are still present.
-
Note: If the previous residue was Proline, use the Chloranil Test (acetaldehyde/chloranil), as secondary amines do not react with Ninhydrin.
-
-
Micro-Cleavage & LC-MS: This is mandatory for 13C6 troubleshooting.
-
Take ~2-5 mg of resin.
-
Cleave for 30 mins (TFA/TIS/H2O).
-
Analyze: Look for the mass of the sequence minus Lysine (indicating total failure) vs. the sequence plus Lysine (success).
-
Critical Check: If you see a mass shift of +99 Da (or +100 Da depending on isotope effects) on the previous residue, you have guanidinylated the N-terminus. This occurs when Uronium reagents (HBTU/HATU) react with the N-terminus because the carboxyl activation was too slow [1].
-
Q: Why is Lysine specifically difficult to couple here?
A: It is rarely the Lysine itself. Fmoc-Lys(Boc)-OH is sterically accessible. The issue is almost always on-resin aggregation of the growing peptide chain before the Lysine is added.
-
Mechanism: The peptide backbone forms internal hydrogen bonds (beta-sheets), collapsing the resin and burying the N-terminus.
-
Symptom: The resin beads appear "shrunken" or opaque in DCM/DMF rather than swollen and translucent.
Phase 2: The "Precious Cargo" Protocol
Q: I cannot use the standard 5-equivalent excess. How do I ensure high yield with only 1.2–1.5 equivalents?
A: You must trade stoichiometry for concentration and activation efficiency. When you drop equivalents, you must increase the reaction concentration to maintain second-order reaction kinetics.
Protocol: High-Efficiency Isotope Coupling
-
Reagent Selection: Abandon HBTU/TBTU. Use HATU or COMU . These reagents generate more reactive esters (OAt or Oxyma) that drive the reaction faster at lower stoichiometry [2].
-
Concentration: Dissolve the 13C6-Lysine and Coupling Reagent in the minimum volume of DMF (aim for 0.4 – 0.6 M ).
-
Pre-Activation (CRITICAL):
-
Mix Fmoc-Lys-OH-13C6 (1.2 eq) + HATU (1.1 eq) + DIPEA (2.4 eq).
-
Wait exactly 30 seconds before adding to the resin.
-
Why? This ensures the carboxylate is converted to the active ester before it touches the resin, preventing the free amine on the resin from attacking the HATU directly (Guanidinylation).
-
-
Time: Extend coupling time to 2–4 hours (vs standard 30 mins).
Comparative Data: Coupling Efficiency at Low Equivalents
| Reagent | Active Ester | Coupling Speed | Risk of Guanidinylation | Rec. for 13C6? |
| HBTU/HCTU | OBt / Cl-OBt | Moderate | High (if slow reaction) | NO |
| HATU | OAt | Very High | Moderate | YES (Standard) |
| COMU | Oxyma | Very High | Low | YES (Best) |
| PyBOP | OBt | Moderate | Zero (Phosphonium salt) | YES (If slow) |
Phase 3: Troubleshooting & Rescue
Q: The Kaiser test is still positive. Should I double-couple with more 13C6-Lysine?
A: STOP. Do not waste more isotope yet. If the first 1.5 eq didn't work, the N-terminus is likely aggregated (buried). Adding more reagent won't fix the accessibility issue.
-
The Fix: Perform a Chaotropic Wash or use a Magic Solvent system to swell the resin and disrupt hydrogen bonds.[1]
Protocol: Aggregation-Breaking Wash [3]
-
Filter the resin (do not wash with DCM).
-
Wash with 0.8 M LiCl in DMF (or 4M KSCN in DMF) for 10 minutes.
-
Wash with DMF (x3).
-
Immediately attempt a second coupling (see below).
Q: What if I have no more 13C6-Lysine left?
A: You must drive the existing reaction or use a "blank" recouple.
-
The "Blank" Recouple: If you filtered the reagents, you can try recoupling with PyBOP/HOAt (no amino acid) to reactivate any free carboxylic acid that might be sitting on the resin (unlikely but possible).
-
The Real Solution: If you must add more AA, use unlabeled Lysine only if you can accept a % of unlabeled product (usually unacceptable).
-
Microwave Rescue: If you have the mixture still in the vessel, heat it to 75°C for 10 minutes. Thermal energy is the best disruptor of aggregation.
Q: Can I use Microwave SPPS for the initial coupling?
A: Yes, but with caution.
-
Risk: High temp (90°C) can cause racemization of the expensive Cys/His residues or partial removal of Boc protection.
-
Recommendation: Limit temperature to 50°C for Cysteine/Histidine. For Lysine-13C6, 75°C is generally safe and highly effective for driving the reaction to completion with low equivalents [4].
Visual Troubleshooting Workflow
The following diagram outlines the decision logic for handling incomplete coupling of expensive residues.
Caption: Decision tree for rescuing incomplete coupling of high-value amino acids.
References
-
Carpino, L. A., et al. (1994). The uronium/guanidinium peptide coupling reagents: Finally the true structures. Angewandte Chemie International Edition. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Seende, K., et al. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis. BenchChem Technical Notes. Link
-
Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Link
Sources
Technical Support Center: Minimizing Racemization of Isotopically Labeled Lysine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of racemization in isotopically labeled lysine. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stereochemical integrity of your valuable labeled compounds.
Understanding the Challenge: The "Why" Behind Lysine Racemization
Racemization, the conversion of a pure enantiomer (like L-lysine) into an equal mixture of both its L- and D-forms, is a critical concern in many scientific applications, particularly in peptide synthesis and metabolomics.[1] The biological activity of peptides and proteins is exquisitely dependent on their precise three-dimensional structure, which is dictated by the specific chirality of their constituent amino acids.[1] The incorporation of even small amounts of a D-amino acid can drastically alter a peptide's conformation, leading to reduced efficacy or altered biological function.[1] For isotopically labeled compounds used as internal standards in quantitative mass spectrometry, the presence of diastereomeric impurities can complicate data analysis and compromise accuracy.
The primary mechanism of racemization for amino acids during peptide synthesis involves the abstraction of the proton from the alpha-carbon.[2][3] This process is facilitated by the activation of the carboxyl group, which is a necessary step for peptide bond formation.[2] The resulting planar enolate intermediate can be reprotonated from either side, leading to a mixture of L- and D-enantiomers.[1]
Troubleshooting Guide: Diagnosing and Resolving Racemization Issues
This section addresses common problems encountered during experimental workflows and provides actionable solutions.
Issue 1: High Levels of D-Lysine Detected in My Final Peptide Product
This is a frequent challenge, often stemming from the coupling step in solid-phase peptide synthesis (SPPS).
Step-by-Step Troubleshooting:
-
Review Your Coupling Reagent and Additives:
-
Problem: Carbodiimide reagents like DCC and DIC, when used alone, are known to cause significant racemization.[1][4] Phosphonium and aminium/uronium reagents (e.g., HBTU, HATU) can also induce racemization, especially with sensitive amino acids.[1]
-
Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives.[1][4] Excellent choices include 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[1] These additives form active esters with the activated amino acid that are less prone to racemization.[1] For particularly sensitive couplings, consider a reagent with a lower racemization potential.[1]
-
-
Evaluate the Base Used in the Coupling Reaction:
-
Problem: The choice and concentration of the base can significantly impact the extent of racemization. Strong, non-sterically hindered bases can accelerate the rate of proton abstraction from the alpha-carbon.[1]
-
Solution: Opt for a weaker or more sterically hindered base. For instance, N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally preferred over N,N-diisopropylethylamine (DIPEA) to minimize racemization.[2] Always use the minimum amount of base necessary to facilitate the reaction.[1]
-
-
Assess the Reaction Temperature:
-
Consider the Solvent Polarity:
-
Problem: The polarity of the solvent can influence the rate of racemization.[5]
-
Solution: In some cases, using less polar solvents can help to reduce racemization. However, this must be balanced with the solubility of the reactants.
-
Issue 2: My Isotopically Labeled Lysine Standard Shows Signs of Degradation or Racemization Upon Storage
Proper storage is crucial for maintaining the integrity of your labeled compounds.
Step-by-Step Troubleshooting:
-
Verify Storage Conditions:
-
Problem: Improper storage temperature and exposure to moisture or light can lead to degradation and racemization over time.
-
Solution: Isotopically labeled protected amino acids should be stored under refrigerated conditions (-5 to 5°C) and in a desiccated, light-protected environment.[6] For long-term storage of peptide aliquots, -80°C is recommended.[6]
-
-
Check the pH of the Storage Solution:
-
Problem: The rate of racemization is highly dependent on pH. Both strongly acidic and, particularly, strongly alkaline conditions can significantly accelerate racemization.[7]
-
Solution: Store your labeled lysine or peptides in a buffer with a pH close to neutral. Avoid prolonged storage in highly acidic or basic solutions.
-
-
Evaluate Freeze-Thaw Cycles:
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a major concern for isotopically labeled lysine?
A: Racemization is the process where a pure chiral molecule, such as L-lysine, converts into a mixture of both its L- and D-enantiomers.[1] This is a significant issue because the biological function of peptides and proteins is highly specific to the chirality of their amino acids.[1] For isotopically labeled lysine used in research, uncontrolled racemization can lead to erroneous experimental results, reduced product efficacy in drug development, and complications in analytical quantification.[1]
Q2: At which steps of my experimental workflow is lysine racemization most likely to occur?
A: The most critical step for racemization is during the activation of the carboxylic acid group for peptide bond formation in peptide synthesis.[2] This is the point where the alpha-proton is most acidic and susceptible to abstraction. Other factors that can contribute to racemization include prolonged exposure to harsh acidic or basic conditions during deprotection steps or hydrolysis, and elevated temperatures.[7]
Q3: Which amino acids are most susceptible to racemization?
A: While all chiral amino acids can undergo racemization, some are more prone to it under standard synthesis conditions. Histidine and cysteine are particularly susceptible.[1][9] The side chains of these amino acids can catalyze the racemization process.[1]
Q4: How can I accurately quantify the extent of racemization in my sample?
A: The most common method for quantifying racemization is through chiral chromatography, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), using a chiral stationary phase.[1][10] This technique allows for the separation and quantification of the D- and L-enantiomers. The general workflow involves:
-
Hydrolysis: The peptide is hydrolyzed to its constituent amino acids.
-
Derivatization (for some methods): The amino acids are derivatized to make them suitable for analysis.[11]
-
Chiral Separation: The derivatized or underivatized amino acids are separated on a chiral column.
-
Detection and Quantification: The separated enantiomers are detected and their relative amounts are determined.
Data Presentation
Table 1: Impact of Coupling Reagents and Additives on Racemization
| Coupling Reagent | Additive | Relative Racemization Potential |
| DIC/DCC | None | High |
| DIC/DCC | HOBt | Low |
| DIC/DCC | HOAt | Very Low |
| DIC/DCC | Oxyma Pure | Very Low |
| HBTU/HATU | None | Moderate |
| PyBOP | None | Low-Moderate |
This table provides a general comparison. Actual racemization levels can vary depending on the specific amino acid, base, and reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling Cycle to Minimize Racemization in SPPS
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-protected isotopically labeled lysine in DMF.
-
Add 3-5 equivalents of an additive such as Oxyma Pure.
-
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activation mixture to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature, or for more sensitive couplings, at 0°C.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.
Protocol 2: Quantification of Lysine Racemization using Chiral HPLC
-
Sample Preparation (Peptide Hydrolysis):
-
Place the peptide sample in a hydrolysis tube.
-
Add 6N HCl.
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours.
-
Dry the hydrolysate to remove the acid.
-
Re-dissolve the amino acid mixture in a suitable buffer.
-
-
Chiral HPLC Analysis:
-
Inject the sample onto a chiral HPLC column (e.g., a crown ether-based or ligand-exchange column).
-
Use an appropriate mobile phase to separate the D- and L-lysine enantiomers.
-
Detect the enantiomers using a suitable detector (e.g., UV or fluorescence after derivatization).
-
Calculate the percentage of D-lysine by integrating the peak areas: % D-Lysine = [Area(D-Lys) / (Area(D-Lys) + Area(L-Lys))] * 100.
-
Visualizations
Caption: Mechanism of lysine racemization during peptide synthesis.
Caption: Troubleshooting workflow for high D-lysine content.
References
-
Han, Y., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 59-65. Retrieved from [Link]
-
Amino acid dating. (2023). In Wikipedia. Retrieved from [Link]
-
Racemization in peptide synthesis. (2015). Slideshare. Retrieved from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. Retrieved from [Link]
-
Williams, D. (1975). The Amino Acid Racemization Dating Method. Institute for Creation Research. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Zhang, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5283. Retrieved from [Link]
-
Sivakua, T., & Smith, S. M. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5727. Retrieved from [Link]
-
Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]
-
Phillips, A. A., et al. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry, 164, 104351. Retrieved from [Link]
-
Penkman, K. E. H. (2010). Amino acid racemization dating: Method development using African ostrich (Struthio camelus) eggshell. University of York. Retrieved from [Link]
-
Prasad, K. V. S. R. G., Bharathi, K., & Haseena Banu, B. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-116. Retrieved from [Link]
-
Suyama, T., & Kanao, M. (1982). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 47(14), 2725-2727. Retrieved from [Link]
-
D'Alessandro, A., et al. (2018). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. Rapid Communications in Mass Spectrometry, 32(19), 1699-1707. Retrieved from [Link]
-
Stephen, L. (1991). AMINO ACID RACEMIZATION. Dating Methods in Quaternary Systems. Retrieved from [Link]
-
Wang, Y., et al. (2016). Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. Molecules, 21(11), 1488. Retrieved from [Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2023). Pharmaceutical and Biomedical Sciences, 1(1), 1-10. Retrieved from [Link]
-
Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved from [Link]
-
Hoofnagle, A. N., et al. (2016). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 62(1), 48-69. Retrieved from [Link]
-
Fan, Y., et al. (2022). Kinetics of the racemization of amino acids at 225–275 C using a real-time monitoring method of hydrothermal reactions. Journal of Analytical and Applied Pyrolysis, 168, 105741. Retrieved from [Link]
- Gresham, T. L. (1951). U.S. Patent No. 2,536,360. Washington, DC: U.S. Patent and Trademark Office.
- Process for racemizing an optically active alpha-amino acid or a salt thereof. (1982). European Patent Office.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Racemization in peptide synthesis | PPTX [slideshare.net]
- 6. ukisotope.com [ukisotope.com]
- 7. The Amino Acid Racemization Dating Method | The Institute for Creation Research [icr.org]
- 8. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Amino acid dating - Wikipedia [en.wikipedia.org]
- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Fmoc-Lys-OH-13C6 Analysis
[1]
Case ID: ISO-LYS-13C6-HPLC Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]
Introduction: The High-Stakes Molecule
Welcome to the technical support hub for Fmoc-Lys-OH-13C6 (Fmoc-L-Lysine-13C6). We understand the pressure here: this is not a standard reagent.[1] It is a high-value isotopic standard used for SILAC (Stable Isotope Labeling by Amino acids in Cell culture) standards, NMR structural studies, or quantitative proteomics.[1]
Unlike standard Fmoc-Lys(Boc)-OH, every milligram of the 13C6 variant represents significant project budget.[1] "Good enough" purity is not acceptable when a 1% impurity can skew quantitative mass spectrometry data.[1]
This guide addresses the specific chromatographic anomalies users face with this molecule, distinguishing between actual degradation , method artifacts , and isotopic nuances .
Part 1: Diagnostic Logic (Visualizing the Problem)
Before adjusting your method, use this logic tree to classify your issue. Most "purity" failures are actually solubility or stability artifacts.[1]
Figure 1: Diagnostic logic tree for identifying this compound chromatographic issues. Use this to categorize the symptom before applying a fix.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The "Ghost" Peak (Spontaneous Deprotection)
Symptom: You see a new, earlier-eluting peak that grows over time while the sample sits in the autosampler.[1] Technical Insight: The Fmoc group is base-labile.[1][2][3] While stable in solid form, it is susceptible to slow degradation in solution, particularly in polar aprotic solvents (DMSO/DMF) if they contain trace amines or if the solution is not acidified.[1]
| Parameter | Standard Fmoc-Lys-OH | The Problem |
| Detection | 254 nm (Fmoc) & 214 nm (Peptide bond) | Free Lysine is invisible at 254 nm.[1] |
| Retention | High (Hydrophobic Fmoc) | Low (Polar Lysine).[1] |
Diagnosis Protocol:
-
Compare Wavelengths: If the impurity peak appears at 214 nm but is virtually invisible at 254 nm , it is likely the deprotected Lysine-13C6 (Fmoc loss).[1]
-
Check Solvent: Are you using old DMF? DMF decomposes to dimethylamine over time, which is basic enough to cleave Fmoc [1].[1]
Corrective Action:
-
Acidify the Sample: Always add 0.1% TFA or Formic Acid to your sample vial immediately after dissolution.[1] This neutralizes trace bases and stabilizes the Fmoc group.[1]
-
Avoid DMSO for Storage: Use Acetonitrile/Water + TFA for short-term storage if solubility permits.[1]
Issue 2: Split Peaks & Broadening (The Solvent Effect)
Symptom: The main this compound peak looks like a "doublet" or has severe fronting, yet the Certificate of Analysis (CoA) claims >99% purity.[1] Root Cause: Solubility mismatch.[1] Fmoc-Lys-OH is hydrophobic, but the Lysine side chain is polar.[1] Users often dissolve it in 100% DMF or Methanol.[1] Injecting a strong solvent plug (DMF) onto a C18 column equilibrated in 95% Water causes the analyte to precipitate or travel with the solvent front before interacting with the stationary phase.[1]
The "Sandwich" Injection Protocol: If you must use DMF for solubility:
-
Dissolve sample in minimal DMF (e.g., 100 µL).[1]
-
Dilute to 1 mL with Mobile Phase A (Water + 0.1% TFA).
-
Note: If it precipitates upon dilution, use a stronger starting gradient (e.g., start at 20% B instead of 5% B).[1]
Issue 3: Isotopic Purity vs. Chemical Purity
Question: "My HPLC shows a single peak, but my Mass Spec shows an M-1 peak. Is my labeling incomplete?"
Answer: This is a confusion between Chemical Purity (HPLC) and Isotopic Enrichment (MS).[1]
-
HPLC: Cannot easily distinguish between 12C-Lysine and 13C-Lysine.[1] They will co-elute. HPLC validates that you have Lysine and not Alanine or Di-peptides.
-
Mass Spec: Determines the 13C incorporation.
-
The "M-1" Peak: If you see a peak at Mass - 1 (e.g., 5 carbons labeled instead of 6), this is an isotopic impurity, not a chemical one.[1] It will not show up as a separate peak on HPLC [2].[1][4]
Issue 4: Stereochemical Purity (Racemization)
Symptom: A small "shoulder" peak eluting immediately before or after the main peak.[1] Risk: Fmoc-Lys-OH is susceptible to racemization (conversion of L-isomer to D-isomer) during the introduction of the Fmoc group or improper storage.[1] D-amino acids can ruin peptide secondary structures.[1]
Validation Method (Marfey's Method or Chiral LC): Standard C18 columns cannot separate enantiomers (L vs D).[1]
-
Solution: Use a Chiral Column (e.g., Polysaccharide-based like Lux Cellulose-2) or derivatize with Marfey’s Reagent (FDAA) to convert enantiomers into diastereomers, which can be separated on a standard C18 column [3].[1]
Part 3: Standardized Analysis Protocol
Use this self-validating method to confirm the quality of your this compound.
Reagents
-
Mobile Phase B: HPLC Grade Acetonitrile (ACN) + 0.1% TFA.[1]
-
Column: C18 (4.6 x 150mm, 3.5 µm or 5 µm).[1]
Sample Preparation Workflow
Figure 2: Recommended sample preparation to prevent solvent effects and column fouling.
Instrument Method
| Time (min) | % Mobile Phase B | Flow Rate | Comments |
| 0.0 | 5 | 1.0 mL/min | Equilibration |
| 15.0 | 95 | 1.0 mL/min | Gradient elution |
| 18.0 | 95 | 1.0 mL/min | Wash |
| 18.1 | 5 | 1.0 mL/min | Return to initial |
| 23.0 | 5 | 1.0 mL/min | Re-equilibration |
Detection:
Acceptance Criteria:
References
-
Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews. Explains the base-lability of Fmoc and degradation mechanisms in DMF. [1]
-
Cambridge Isotope Laboratories. (2024).[1] Protected Amino Acids for Peptide Synthesis. Documentation on isotopic enrichment vs. chemical purity.
-
Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][7][8][9][10] Definitive guide on separating L/D isomers using C18 columns. [1]
-
Merck (Novabiochem). (2023).[1] Fmoc Solid Phase Peptide Synthesis - Technical Guide. Standard reference for Fmoc-amino acid specifications and impurity profiles (di-Fmoc, free amine).
Sources
- 1. Fmoc-Lys-OH Novabiochem 105047-45-8 [sigmaaldrich.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chempep.com [chempep.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-Lys(Boc)-OH [cem.com]
- 7. Fmoc-Lys(Boc)-OH (U-13C6, U-15N2) - 0.1 g [anaspec.com]
- 8. chembk.com [chembk.com]
- 9. peptide.com [peptide.com]
- 10. phenomenex.com [phenomenex.com]
Technical Support Center: Reducing Background Noise in 13C6 Lysine Mass Spectrometry Data
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 13C6 lysine in mass spectrometry-based proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize background noise and enhance the quality of your quantitative data.
As a Senior Application Scientist, I understand that high background noise can obscure true biological signals, leading to inaccurate quantification and wasted instrument time. This resource is designed to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in my 13C6 lysine mass spec data?
Background noise in mass spectrometry can be broadly categorized into chemical and electronic noise.[1] In the context of 13C6 lysine experiments, the primary culprits are typically chemical in nature and can be introduced at various stages of your workflow.
Common Sources of Contamination:
-
Keratin: Human skin, hair, and dust are major sources of keratin contamination.[2][3] This is one of the most common contaminants in proteomics and can lead to significant background signals.
-
Detergents and Polymers: Detergents like polyethylene glycol (PEG), Triton X-100, and Tween-20 are strong ionizers and can suppress the signal of your peptides of interest.[4][5] They often appear in spectra as a series of peaks with a characteristic mass difference (e.g., 44.026 Da for PEG).[4][5][6]
-
Plasticizers: Phthalates and other plasticizers can leach from tubes, pipette tips, and other plastic labware, especially in the presence of organic solvents.[7][8][9]
-
Solvents and Reagents: Impurities in solvents, buffers, and reagents can introduce a variety of background ions.[10][11] It's crucial to use high-purity, LC-MS grade reagents.
-
Atmospheric Contaminants: The laboratory air itself can be a source of contaminants.[10]
The following diagram illustrates the primary sources of background noise in a typical SILAC workflow:
Caption: Sources of Background Noise in Mass Spectrometry.
Q2: I see a repeating series of peaks separated by approximately 44 Da. What is this and how do I get rid of it?
This is a classic sign of polyethylene glycol (PEG) contamination.[4][5][6] PEG is a component of many non-ionic detergents like Triton X-100 and Tween-20, which are commonly used in cell lysis buffers.[4] These detergents are highly ionizable and can suppress the signal from your peptides of interest.
Troubleshooting PEG Contamination:
-
Avoid PEG-containing detergents: Whenever possible, use MS-compatible detergents such as RapiGest or CHAPS.[3]
-
Detergent Removal: If the use of non-compatible detergents is unavoidable, they must be rigorously removed. SDS-PAGE is an effective method for separating proteins from these detergents.[4][5] Alternatively, precipitation methods using acetone or a chloroform-water-methanol mixture can be employed.[5]
-
Glassware Cleaning: Ensure that all glassware is thoroughly rinsed with high-purity water and organic solvents, as dishwashing soaps often contain PEG.[4][7]
Q3: My total ion chromatogram (TIC) has a high baseline, but I don't see specific contaminating peaks. What could be the cause?
A high, noisy baseline can result from several factors that introduce a complex mixture of low-level contaminants into your system.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Solvent/Mobile Phase Contamination | Impurities in water or organic solvents, or microbial growth in aqueous mobile phases can contribute to a high baseline.[10][12] | Use fresh, high-purity LC-MS grade solvents and reagents.[11] Prepare aqueous mobile phases fresh daily and filter them.[10] |
| System Contamination | Buildup of contaminants in the LC system, ion source, or mass analyzer from previous runs.[12][13] | Run a system flush with a strong organic solvent.[10] Regularly clean the ion source as per the manufacturer's recommendations. |
| Improper Mobile Phase Additives | Using non-volatile salts or high concentrations of additives can increase background noise.[4][10] | Use volatile additives like formic acid or ammonium bicarbonate at the lowest effective concentration.[4][10] |
| Leaks in the LC System | A leak in the LC flow path can introduce air and other contaminants.[14] | Check all fittings for leaks.[14] |
Q4: How does my choice of mass analyzer (e.g., Orbitrap vs. TOF) affect background noise?
The type of mass analyzer can influence the perceived background noise in your data.
-
Orbitrap Analyzers: These are Fourier Transform (FT) mass analyzers. They work by trapping ions and measuring the image current they induce. The longer the trapping and detection time, the more the signal from coherent ion motion is averaged, while random noise averages towards zero.[15] This often results in "cleaner" spectra with a better signal-to-noise ratio for a given number of ions.[15][16] The high resolution of Orbitrap instruments also helps to distinguish peptide signals from isobaric noise.[16]
-
Time-of-Flight (TOF) Analyzers: TOF instruments separate ions based on their mass-to-charge ratio by measuring the time it takes for them to travel a fixed distance. While modern TOF instruments offer high resolution, their noise characteristics can be different. Noise in TOF can arise from detector dark current and stray ions.[17] While TOF analyzers have the advantage of a very high mass range and fast acquisition speeds, Orbitrap instruments may provide superior data quality for complex proteomic samples where distinguishing low-abundance peptides from background is critical.[16]
Troubleshooting Guides
Guide 1: Reducing Keratin Contamination
Keratin is a persistent and common contaminant. Implementing stringent laboratory practices is the most effective way to minimize its presence.
Protocol for Minimizing Keratin Contamination:
-
Personal Protective Equipment (PPE):
-
Work Environment:
-
Reagents and Consumables:
-
Gel-Based Workflows:
-
Use pre-cast gels if possible, as they tend to have fewer contaminants.[18]
-
Thoroughly clean glass plates with 70% ethanol before casting your own gels.[2][3]
-
Handle gels minimally. When excising bands, use a new, clean razor blade for each band to avoid cross-contamination.[18]
-
Use dedicated, clean containers for gel staining and destaining.[2][18]
-
The following workflow diagram illustrates the key steps to minimize keratin contamination:
Caption: Workflow for Minimizing Keratin Contamination.
Guide 2: Data Analysis Strategies for Noise Reduction using MaxQuant
MaxQuant is a powerful platform for analyzing SILAC data and includes several features that can help distinguish true signals from background noise.
Key MaxQuant Parameters for Noise Reduction:
-
Peak Detection: MaxQuant's 3D peak detection algorithm is designed to identify real peptide features in the m/z, retention time, and intensity dimensions, which inherently acts as a noise filter.[1]
-
Mass Accuracy: Setting a high mass accuracy for both precursor and fragment ions helps to eliminate random noise peaks that do not match the expected mass of a peptide. MaxQuant can achieve ppb-range mass accuracies, which is a powerful filter.[1]
-
False Discovery Rate (FDR): Strictly controlling the FDR at both the peptide-spectrum match (PSM) and protein levels (typically to <1%) ensures that identifications are statistically significant and not random matches to noise.
-
Match Between Runs: This feature can help to increase the number of quantified peptides, but it should be used with caution. Ensure that the alignment time window is not too large, as this could lead to the misidentification of noise as a true peptide signal. A setting of 10 minutes for the alignment time window is a reasonable starting point.[19]
Recommended MaxQuant Settings for SILAC Experiments:
| Parameter Group | Parameter | Recommended Setting | Rationale |
| Group-specific | Type | Standard | For SILAC experiments. |
| Group-specific | Multiplicity | 2 or 3 | Depending on your SILAC labeling scheme.[19] |
| Group-specific | Top MS/MS peaks per 100 Da | 6 | A good balance between capturing true fragment ions and suppressing noise.[20] |
| Global | Match between runs | Enabled | To maximize peptide identifications across runs.[19] |
| Global | Alignment time window (min) | 10 | A reasonable window for aligning retention times without introducing excessive false matches.[19] |
| Identification | Peptide FDR | 0.01 | Standard threshold for high-confidence peptide identifications.[19] |
| Identification | Protein FDR | 0.01 | Standard threshold for high-confidence protein identifications.[19] |
References
-
Guidelines & Protocols | Michael Hooker Metabolomics and Proteomics Core. (n.d.). Retrieved from [Link]
-
Tips for Minimizing Keratin Contamination. (n.d.). Retrieved from [Link]
-
Sample Preparation Guide for Mass Spectrometry–Based Proteomics | LCGC International. (2019, November 1). Retrieved from [Link]
-
Avoiding Keratin Contamination. (n.d.). Retrieved from [Link]
-
Minimizing Contamination in Mass Spectrometry and Proteomic Experiments. (n.d.). Retrieved from [Link]
-
Detergents and Mass Spectrometry. (n.d.). Retrieved from [Link]
-
Chen, Y., et al. (2008). Removal of detergents from protein digests for mass spectrometry analysis. Analytical Biochemistry, 375(1), 150-152. Retrieved from [Link]
-
Working with Detergents. (n.d.). The Rockefeller University. Retrieved from [Link]
-
Waters, L. (2025, June 5). Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To! Bitesize Bio. Retrieved from [Link]
-
Q-TOF vs Q-orbitrap MS data. (2021, December 31). Chemistry Stack Exchange. Retrieved from [Link]
-
Things to avoid in Mass spectrometry (MS). (n.d.). Retrieved from [Link]
-
Tyanova, S., Temu, T., & Cox, J. (2016). The MaxQuant computational platform for mass spectrometry–based shotgun proteomics. Nature Protocols, 11(12), 2301-2319. Retrieved from [Link]
-
Common Background Contamination Ions in Mass Spectrometry. (n.d.). Scribd. Retrieved from [Link]
-
Cox, J., & Mann, M. (2009). A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics. Nature Protocols, 4(5), 698-705. Retrieved from [Link]
-
Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. (2025, May 9). SCIEX. Retrieved from [Link]
-
Makarov, A. (2013). Orbitrap Mass Spectrometry. e-learning. Retrieved from [Link]
-
MaxQuant for In-Depth Analysis of Large SILAC Datasets. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Common Mass Spectrometry Contaminants and their Sources. (2008, October 3). Retrieved from [Link]
-
Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS. (2012). Methods, 56(3), 393-396. Retrieved from [Link]
-
Orbitrap noise structure and method for noise unbiased multivariate analysis. (2025, July 10). PMC - NIH. Retrieved from [Link]
-
Minimizing Contamination from Plastic Labware in the Quantification of C16 and C18 Fatty Acids in Filter Samples of Atmospheric Particulate Matter and Their Utility in Apportioning Cooking Source Contribution to Urban PM 2.5. (2020, October 19). MDPI. Retrieved from [Link]
-
Efficient quantitative comparisons of plasma proteomes using label-free analysis with MaxQuant. (2014). Proteomes, 2(3), 343-358. Retrieved from [Link]
-
Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized ppb-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology, 26(12), 1367-1372. Retrieved from [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018, November 29). Agilent. Retrieved from [Link]
-
ESI Common Background Ions: Repeating Units. (n.d.). UWPR. Retrieved from [Link]
-
ESI Common Background Ions. (n.d.). UWPR. Retrieved from [Link]
-
Between Orbitrap and Q-TOF, which one is better to use for proteomic analysis? (2016, December 13). ResearchGate. Retrieved from [Link]
-
SILAC: A General Workflow for Improved Mass Spectrometry. (2018, April 13). G-Biosciences. Retrieved from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved from [Link]
-
Evaluation of the variation in sample preparation for comparative proteomics using stable isotope labeling by amino acids in cell culture. (2007). Journal of Proteome Research, 6(5), 1764-1768. Retrieved from [Link]
-
How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)? (2017, August 6). ResearchGate. Retrieved from [Link]
-
Mass Spec contamination issue - High background - WKB3420. (n.d.). Waters Knowledge Base. Retrieved from [Link]
-
Mass Spectrometer (MS) troubleshooting guide. (2025). Alliance Bioversity International - CIAT. Retrieved from [Link]
-
Quantitative proteomics using SILAC: Principles, applications, and developments. (2025, August 6). Retrieved from [Link]
Sources
- 1. cdn.fraserlab.com [cdn.fraserlab.com]
- 2. Guidelines & Protocols | Michael Hooker Metabolomics and Proteomics Core [med.unc.edu]
- 3. med.unc.edu [med.unc.edu]
- 4. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 5. The Rockefeller University » Working with Detergents [rockefeller.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 11. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 12. zefsci.com [zefsci.com]
- 13. support.waters.com [support.waters.com]
- 14. agilent.com [agilent.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 17. elearning.unito.it [elearning.unito.it]
- 18. research.colostate.edu [research.colostate.edu]
- 19. Efficient quantitative comparisons of plasma proteomes using label-free analysis with MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Technical Guide: Fmoc-Lys-OH-13C6 vs. Fmoc-Lys-OH-D4
Executive Summary
In the precise field of quantitative proteomics (specifically Targeted Proteomics/SRM/PRM) and peptide synthesis, the choice between Carbon-13 labeled Lysine (Fmoc-Lys-OH-13C6) and Deuterated Lysine (Fmoc-Lys-OH-D4) is often dictated by the balance between chromatographic fidelity and cost .
-
This compound is the "Gold Standard." It provides a +6 Da mass shift with zero chromatographic distortion , ensuring the heavy internal standard co-elutes perfectly with the native analyte.
-
Fmoc-Lys-OH-D4 is a cost-effective alternative providing a +4 Da shift. However, it suffers from the Deuterium Isotope Effect , where the heavy peptide elutes slightly earlier than the light native peptide in Reverse Phase HPLC (RP-HPLC), potentially compromising quantification accuracy in complex matrices.
This guide details the physicochemical mechanisms, experimental implications, and protocols for choosing the right reagent.
Physicochemical Comparison
The Isotopes[1][2]
-
13C (Carbon-13): A stable isotope of carbon with one extra neutron. It is isosteric and isoelectronic to naturally occurring 12C. It does not alter the bond lengths or vibrational energy significantly enough to change the molecule's interaction with hydrophobic stationary phases.
-
D (Deuterium/2H): A stable isotope of hydrogen.[1][2] The C-D bond is shorter and has lower vibrational energy than the C-H bond.[3] This reduces the effective molar volume and polarizability of the molecule, making it slightly less hydrophobic.
Chromatographic Performance (The "Deuterium Effect")
The most critical differentiator is the behavior during RP-HPLC separation.
-
13C6 Performance: The 13C-labeled peptide behaves identically to the native (light) peptide. They elute at the exact same retention time (RT). This allows for perfect peak alignment and simultaneous sampling by the Mass Spectrometer.
-
D4 Performance: Deuterated peptides often exhibit a retention time shift .[4] They typically elute earlier than their non-deuterated counterparts.[1][3][4]
-
Magnitude: The shift can range from 0.1 to 5 seconds depending on the gradient slope, column temperature, and number of deuterium atoms.
-
Consequence: In narrow chromatographic windows (e.g., UHPLC), the heavy and light peaks may not overlap perfectly. This forces the quantification software to integrate different time windows, introducing noise from matrix effects that might vary between the two time points.
-
Mass Spectrometry & Isotopic Envelopes
-
Mass Shift (+6 Da vs. +4 Da):
-
13C6 (+6 Da): Moves the heavy peak further away from the "light" peptide's natural isotopic envelope. For larger peptides, the natural M+4 isotope of the light peptide can be significant. A +6 shift ensures the "Heavy" monoisotopic peak lands in a "quiet" region (M+6 is usually negligible).
-
D4 (+4 Da): Sufficient for most tryptic peptides (800–2000 Da). However, for larger peptides or lower resolution MS, the heavy peak might overlap with the tail end of the light peptide's isotopic distribution (the M+4 peak).
-
Data Summary Table
| Feature | This compound | Fmoc-Lys-OH-D4 |
| Mass Shift | +6.0201 Da | +4.0251 Da |
| RP-HPLC Behavior | Co-elutes perfectly with native | Elutes slightly earlier (Isotope Effect) |
| Quantification Accuracy | Superior (Identical matrix effects) | Good (Potential variance due to RT shift) |
| Isotopic Overlap | Minimal (Avoids M+4 natural isotope) | Moderate (Risk of overlap with M+4) |
| Chemical Stability | Excellent (Non-exchangeable) | Good (Side chain stable; avoid harsh acid) |
| Cost | High | Moderate/Low |
| Primary Use Case | Absolute Quantification (AQUA), Clinical Assays | Routine Internal Standards, High-throughput |
Visualizing the Workflow & Logic
Diagram 1: The Chromatographic Isotope Effect
This diagram illustrates the critical failure mode of Deuterated peptides in high-precision chromatography compared to Carbon-13.
Caption: Comparative elution behavior. Note that 13C6 (Green path) co-elutes with the native peptide, while D4 (Red path) shifts to an earlier retention time.
Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)
Since the reagents are Fmoc-protected , they are designed for SPPS.[5] The following protocol outlines the synthesis of a "Heavy" AQUA (Absolute QUAntification) peptide standard.
Materials
-
Resin: Wang resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide).
-
Reagents: this compound (or D4), HBTU/HATU (activator), DIPEA (base), Piperidine (deprotection), DMF (solvent).
-
Cleavage Cocktail: TFA (95%), TIS (2.5%), H2O (2.5%).
Step-by-Step Synthesis Workflow
-
Resin Swelling:
-
Weigh resin into a synthesis column.
-
Swell in DMF for 30 minutes. Drain.
-
-
Fmoc Deprotection (The Cycle):
-
Add 20% Piperidine in DMF to resin.
-
Shake for 5 mins, drain, repeat for 10 mins.
-
Wash with DMF (5x).
-
Validation: Perform Kaiser test (Blue = free amine present).
-
-
Coupling the Labeled Amino Acid:
-
Critical Step: Dissolve This compound (3-5 equivalents relative to resin loading) in DMF.
-
Add Activator (HBTU/HATU, 0.95 eq of AA) and Base (DIPEA, 2 eq of AA).
-
Add mixture to resin immediately. Shake for 45–60 mins.
-
Note: Labeled amino acids are expensive. You can reduce equivalents to 2.0x and extend coupling time or use double coupling to conserve reagent.
-
-
Elongation:
-
Repeat Deprotection and Coupling for the remaining sequence using standard (unlabeled) amino acids.
-
-
Cleavage & Deprotection:
-
Wash resin with DCM. Dry under nitrogen.
-
Add Cleavage Cocktail (TFA/TIS/H2O). Shake for 2-3 hours.
-
Caution: For D4 peptides, ensure the cocktail does not contain reagents that promote H/D exchange (standard TFA is fine, but avoid extremely prolonged exposure).
-
-
Precipitation:
-
Filter filtrate into cold diethyl ether. Centrifuge to pellet the peptide.
-
Diagram 2: AQUA Peptide Production Workflow
Caption: Production pipeline for Stable Isotope Labeled standards using Fmoc chemistry.
Strategic Recommendations
When to use this compound
-
Clinical/Diagnostic Assays: When regulatory bodies (FDA/EMA) require the highest level of validation and robustness.
-
Complex Matrices: In plasma or tissue lysates where "matrix effects" (ion suppression) vary significantly over the chromatographic peak width. Co-elution is non-negotiable here.
-
Large Peptides: If the target peptide is >1500 Da, the M+4 isotope of the light peptide will be significant. The +6 shift of 13C is required to avoid overlap.
When to use Fmoc-Lys-OH-D4
-
Discovery Proteomics: When screening hundreds of peptides where cost is the primary constraint.
-
Nano-LC Systems: In systems with very long gradients (e.g., 2 hours), the relative shift of deuterium (seconds) is less impactful compared to the peak width.
-
Standard Peptides: For small (<1000 Da) peptides where the M+4 natural isotope abundance is negligible.
References
-
Zhang, Y., et al. (2011). The deuterium isotope effect in RP-HPLC of peptides and its application in proteomic analysis. Analytical Chemistry.[4][6][7]
-
Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative.[2][][9] Nature Chemical Biology.
-
Matrix Science. (2018). The plus one dilemma: Isotopic envelope overlap in quantitative proteomics. Mascot Technical Guides.
-
MedChemExpress. (2024). Product Specifications: Fmoc-Lys(Boc)-OH-13C6.
-
BenchChem. (2025).[3][5] Assessing the Impact of Deuteration on Chromatographic Retention Time.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Isotope signatures allow identification of chemically crosslinked peptides by mass spectrometry: A novel method to determine interresidue distances in protein structures through crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Chromatographic Fidelity of Stable Isotopes: 13C6 vs. Deuterium in Peptide Quantification
Executive Summary: The "Perfect Co-elution" Mandate
In quantitative proteomics (Targeted MRM/PRM or Discovery DDA/DIA), the fundamental assumption of stable isotope dilution is that the heavy internal standard (IS) and the endogenous light peptide behave identically until the moment of mass analysis.
This guide evaluates the impact of
The Verdict:
-
C
Label: Exhibits zero observable retention time shift . It provides perfect co-elution, ensuring the internal standard experiences the exact same ionization suppression/enhancement matrix effects as the analyte. -
Deuterium (
H) Label: Frequently induces a Chromatographic Isotope Effect (CIE) , causing the heavy peptide to elute earlier than the light peptide.[1] This separation compromises quantification accuracy in complex matrices.[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
The Physics of Retention: Why Isotopes Behave Differently
To understand why
The Deuterium "Slip" (The Inverse Isotope Effect)
Deuterium is not just "heavy hydrogen"; it changes the chemical bond properties.[3]
-
Bond Length: The C-D bond is shorter than the C-H bond.
-
Polarizability: C-D bonds have lower polarizability and a smaller molar volume.
-
Result: This reduces the strength of the hydrophobic interaction (Van der Waals forces) between the peptide and the alkyl chains of the C18 column. Consequently, deuterated peptides "slip" through the column faster, eluting earlier (often by 2–20 seconds).
The C "Lock"
Carbon-13 adds mass (neutrons) without significantly altering the electron cloud or bond lengths compared to Carbon-12.
-
Hydrophobicity: The lipophilicity of a
C-labeled peptide is statistically identical to the endogenous C peptide. -
Result: The heavy and light peptides interact with the stationary phase with identical binding energy, resulting in perfect co-elution .
Visualizing the Mechanism
The following diagram illustrates the differential interaction mechanisms on a Reversed-Phase column.
Caption: Mechanism of Chromatographic Isotope Effect. Deuterium reduces hydrophobic binding, causing early elution. 13C maintains identical binding properties.
Comparative Performance Data
The following table summarizes the expected performance characteristics based on experimental data from high-resolution LC-MS systems (e.g., Orbitrap or Q-TOF coupled with UPLC).
| Feature | Deuterium ( | Impact on Data Quality | |
| Retention Time Shift ( | < 0.01 min (Negligible) | 0.10 – 0.50 min (Significant) | Shifted peaks may fall outside integration windows in multiplexed MRM. |
| Peak Apex Overlap | 99% - 100% | 50% - 90% | Poor overlap leads to different matrix suppression at the moment of ionization. |
| Isotope Scrambling | None | Possible (if on acidic protons) | |
| Cost | High | Low | Budget vs. Precision trade-off. |
| Suitability | Gold Standard (AQUA, SILAC) | Screening / Low Precision | Use |
Critical Insight: In high-throughput proteomics using narrow retention time windows (e.g., +/- 1.5 min), a Deuterium shift of 30 seconds can result in peak truncation or complete data loss if the window is not manually adjusted for the heavy peptide.
Experimental Protocol: The Co-elution Validation Assay
Do not assume your labels are performing correctly. Validate them. This protocol allows you to quantify the Retention Time Shift (
Materials
-
Light Peptide: Synthetic or digest of non-labeled protein (e.g., BSA).
-
Heavy Peptide:
C -Lysine labeled analog. -
Matrix: Representative biological matrix (e.g., Plasma digest) to simulate real column load.
Workflow Step-by-Step
-
Preparation:
-
Prepare a mixture containing 100 fmol/µL of Light Peptide and 100 fmol/µL of Heavy Peptide in Solvent A (0.1% Formic Acid).
-
Spike this mix into the background matrix (1 µg/µL).
-
-
LC-MS Acquisition:
-
Column: C18 Reverse Phase (e.g., 1.7 µm particle size, 100 mm length).
-
Gradient: Standard 30-minute gradient (5% to 35% B).
-
Mode: PRM (Parallel Reaction Monitoring) or Full Scan MS1 (at >60k resolution).
-
-
Data Processing (Skyline/Vendor Software):
-
Extract Extracted Ion Chromatograms (XIC) for Light and Heavy pairs.
-
Apply Gaussian smoothing (3-5 points).
-
Determine the Retention Time at Peak Apex (
) .
-
-
Calculation:
Acceptance Criteria
-
Pass (
C): minutes (essentially scan-to-scan variance). -
Fail/Caution (
H): minutes. Requires correction factors.
Workflow Visualization
This diagram outlines the validation workflow to ensure your internal standards are not introducing chromatographic bias.
Caption: Step-by-step workflow for validating peptide co-elution in LC-MS.
References
-
Zhang, G., et al. (2011). Mass Spectrometric Quantification of Peptides Using 13C-Labeled Standards. Methods in Molecular Biology. [Link] (Establishes the gold standard status of 13C over Deuterium for retention time stability.)
-
Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative. Nature Chemical Biology. [Link] (Foundational text on SILAC and the importance of co-elution for ionization accuracy.)
-
Tu, C., et al. (2010). Depletion of Abundant Plasma Proteins and Limitations of Deuterium Isotope Effects in Quantitative Proteomics. Journal of Proteome Research. [Link] (Experimental data showing the specific retention time shifts caused by Deuterium labeling.)
Sources
Validation of Fmoc-Lys-OH-13C6 Incorporation by Tryptic Digestion
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise incorporation of stable isotope-labeled amino acids, specifically Fmoc-Lys-OH-13C6 , is the cornerstone of absolute protein quantification (AQUA) strategies. Unlike relative quantification methods (e.g., label-free or metabolic labeling), solid-phase peptide synthesis (SPPS) using this compound allows for the creation of "heavy" internal standards with a defined mass shift of +6.02 Da .
This guide validates the utility of this compound by demonstrating its stability, incorporation efficiency (>99%), and specific detection via tryptic digestion. We compare this targeted approach against alternative labeling strategies, establishing it as the gold standard for targeted proteomics (SRM/MRM).
Mechanism of Action: The Tryptic Validator
The validation of this compound relies on the enzymatic specificity of Trypsin . Trypsin cleaves peptide bonds exclusively at the C-terminal side of Lysine (K) and Arginine (R) residues (except when followed by Proline).[1][2][3]
-
The Logic: When a synthetic peptide incorporating this compound is digested, the resulting C-terminal fragment will contain the heavy lysine.
-
The Signal: Mass spectrometry (MS) detects this fragment as a doublet pair with the endogenous (light) peptide, separated by exactly 6.02 Da .
-
The Check: If the synthesis failed or scrambling occurred, the mass shift would be absent or chemically distinct (e.g., retention time shift).
Diagram 1: Validation Workflow
This diagram illustrates the critical path from synthesis to MS validation.
Caption: Step-by-step workflow for validating isotope incorporation. The process ensures that the heavy label survives synthesis and cleavage before enzymatic validation.
Comparative Analysis: this compound vs. Alternatives
To understand the value of this compound, we must compare it with other quantification methodologies. The primary alternatives are Metabolic Labeling (SILAC) and Chemical Labeling (TMT/iTRAQ) .
Performance Matrix
| Feature | This compound (AQUA) | SILAC (Metabolic) | Chemical Labeling (TMT) |
| Quantification Type | Absolute (molar amounts) | Relative (ratios) | Relative (ratios) |
| Incorporation Point | Synthesis (In vitro) | Cell Culture (In vivo) | Post-Digestion (Chemical) |
| Labeling Efficiency | >99% (Controlled) | ~95-98% (Variable) | Variable (Reaction dependent) |
| Mass Shift (Lys) | +6.02 Da (Fixed) | +6 Da or +8 Da (Lys/Arg) | Isobaric (Tags) |
| Sample Complexity | Low (Targeted SRM/MRM) | High (Whole Proteome) | High (Multiplexing) |
| Cost per Experiment | High (Synthesis required) | Medium (Media required) | High (Reagents) |
Key Insight: this compound is superior when absolute quantification is required for a specific panel of proteins (e.g., biomarker validation). It eliminates biological variability associated with metabolic incorporation [1].
Experimental Protocol: Validation by Tryptic Digestion
This protocol describes the synthesis and validation of a "Heavy" peptide standard using this compound.
Materials
-
Reagent: Fmoc-Lys(Boc)-OH-13C6 (Isotopic purity >99%).[4]
-
Enzyme: Sequencing Grade Modified Trypsin.
-
Instrument: LC-MS/MS (Orbitrap or Triple Quadrupole).
Step 1: Solid Phase Peptide Synthesis (SPPS)
-
Design: Select a proteotypic peptide sequence ending in Lysine (e.g., G-A-V-S-L-**K***).
-
Coupling: Use standard Fmoc chemistry. Replace the C-terminal Lysine cycle with This compound .
-
Note: Ensure the
-amine is Boc-protected to prevent branching.
-
-
Cleavage: Treat resin with 95% TFA, 2.5% TIS, 2.5% H2O for 2-4 hours to remove side-chain protecting groups and cleave from resin.
Step 2: Tryptic Digestion[5]
-
Dissolve: Resuspend the purified heavy peptide in 50 mM Ammonium Bicarbonate (pH 8.0).
-
Ratio: Add Trypsin at a 1:50 (enzyme:substrate) mass ratio.
-
Incubation: Incubate at 37°C for 4-16 hours.
-
Self-Validating Step: Analyze an aliquot at 1 hour and 16 hours. If the peptide degrades non-specifically, the trypsin or peptide purity is compromised.
-
Step 3: LC-MS/MS Analysis[6]
-
Injection: Inject 1 pmol of the digested heavy peptide mixed with 1 pmol of the unlabeled (light) synthetic counterpart.
-
Detection: Monitor the Precursor Ions (MS1).
-
Light Precursor:
-
Heavy Precursor:
(Note: The shift will be +3 Da for a +2 charge state).
-
Data Interpretation & Visualization
The validation is successful if the mass spectrum shows a distinct heavy peak with the correct isotopic envelope.
Calculation of Incorporation Efficiency (APE)
To validate the quality of the this compound reagent, calculate the Atom Percent Excess (APE) using the peak areas:
-
Target: >99.0%.
-
Failure Mode: Significant "light" signal indicates incomplete enrichment of the starting material or contamination [2].
Diagram 2: Mass Shift Logic
This diagram visualizes the expected MS1 spectrum of a singly charged tryptic peptide ending in Lysine.
Caption: The expected mass shift in MS1 spectra. The +6.02 Da shift confirms the presence of exactly one 13C6-Lysine residue.
Troubleshooting & Self-Validation
A robust protocol must be self-validating. Use these checkpoints to ensure data integrity.
| Observation | Potential Cause | Corrective Action |
| Mass Shift is +12 Da | Missed Cleavage | Check for K-K or K-R sequences. Trypsin missed a cut, leaving two heavy lysines (rare) or one heavy + one Arg. |
| Mass Shift is < 6 Da | Isotopic Impurity | The this compound reagent may be 13C5 or lower. Verify Certificate of Analysis. |
| Retention Time Shift | Deuterium Effect | If using Deuterium (D) instead of 13C, retention times shift. 13C does NOT shift retention time , validating chemical identity [3]. |
| Low Yield | Incomplete Coupling | Heavy amino acids are expensive and often used at lower equivalents. Double couple the heavy Lysine step. |
References
-
Kettenbach, A. N., et al. (2011). Absolute quantification of protein phosphorylation by mass spectrometry. Methods in Molecular Biology. Retrieved from [Link]
-
Zhang, G., et al. (2011). Mass Spectrometry-Based Proteomics. Analytical Chemistry. Retrieved from [Link]
-
Olsen, J. V., et al. (2004). Trypsin Cleaves Exclusively C-terminal to Arginine and Lysine Residues.[1][5][6] Molecular & Cellular Proteomics. Retrieved from [Link]
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Beyond the known cuts: trypsin specificity in native proteins - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02378E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. isotope.com [isotope.com]
- 5. Trypsin cleaves exclusively C-terminal to arginine and lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. letstalkacademy.com [letstalkacademy.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Fmoc-Lys-OH-13C6
As researchers and scientists in the field of drug development, our work with specialized reagents like Fmoc-Lys-OH-13C6 is fundamental to advancing our understanding of complex biological systems. This isotopically labeled amino acid is a powerful tool in peptide synthesis and analysis. However, its safe and effective use hinges on a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Compound: More Than Just a Reagent
This compound is a stable isotope-labeled derivative of lysine, a fundamental amino acid. The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a protecting group for the amine, crucial for the stepwise assembly of peptides in solid-phase peptide synthesis (SPPS).[1] The "13C6" indicates that the six carbon atoms of the lysine side chain are the heavier, non-radioactive isotope carbon-13. This labeling is invaluable for techniques like nuclear magnetic resonance (NMR) and mass spectrometry, allowing for precise tracking and quantification.[2]
While not radioactive, the chemical properties of this compound are similar to its non-labeled counterpart and other Fmoc-protected amino acids.[3][] Therefore, the primary hazards are associated with its chemical reactivity and physical form as a solid powder.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling any chemical, and this compound is no exception. The primary routes of exposure are inhalation of the powder and skin contact.[5][6] Therefore, a comprehensive PPE strategy is essential.
Core PPE Requirements
A baseline of PPE should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[6] For operations with a higher risk of splashing, such as during dissolution or transfer of solutions, tightly fitting safety goggles or a face shield should be used.[7][8]
-
Hand Protection: Chemical-resistant gloves are mandatory.[9] Nitrile gloves are a suitable choice for general handling.[10] Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid skin contamination.[9]
-
Protective Clothing: A laboratory coat is essential to protect against accidental spills.[10]
Task-Specific PPE Recommendations
The level of PPE should be escalated based on the specific procedure being performed.
| Task | Minimum PPE | Recommended Additional PPE | Rationale |
| Weighing and Aliquoting (Solid) | Safety Glasses, Nitrile Gloves, Lab Coat | N95 Respirator | To prevent inhalation of fine powder. |
| Dissolution and Solution Transfer | Safety Goggles, Nitrile Gloves, Lab Coat | Face Shield | To protect against splashes of solvents and the dissolved compound.[8] |
| Solid-Phase Peptide Synthesis (SPPS) | Safety Goggles, Nitrile Gloves, Lab Coat | Chemical-Resistant Apron | To provide an additional layer of protection against splashes of reagents and solvents. |
| Waste Disposal | Safety Goggles, Nitrile Gloves, Lab Coat | - | To ensure protection during the handling and transport of waste containers. |
Operational Plans: From Receipt to Disposal
A well-defined operational plan minimizes the risk of exposure and ensures the efficient and safe use of this compound.
Receiving and Storage
Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5] Recommended storage temperatures are typically between 2-8°C.[11]
Handling Procedures
-
Work in a Ventilated Area: All handling of the solid compound should be performed in a chemical fume hood or a designated area with local exhaust ventilation to minimize the inhalation of dust.[7][9]
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating airborne dust.[9][12]
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing. Common solvents for Fmoc-amino acids include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[13][14]
Accidental Spills
In the event of a spill:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection if the spill is large or the powder is airborne.
-
Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal.[12] Avoid dry sweeping which can generate dust. For a liquid spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
Since this compound is a stable isotope-labeled compound and not radioactive, its disposal is generally governed by the regulations for non-hazardous chemical waste, unless mixed with other hazardous materials.[3][]
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, clearly labeled waste container.
-
Liquid Waste: Unused solutions and solvent washes containing the compound should be collected in a separate, labeled liquid waste container. Do not pour chemical waste down the drain.[9]
-
Sharps: Any contaminated sharps, such as needles or glass pipettes, must be disposed of in a designated sharps container.[15]
Disposal Procedures
All chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5] Work with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable guidelines.
Visualizing the Safety Workflow
To aid in the decision-making process for selecting appropriate PPE, the following workflow diagram is provided.
Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their valuable research.
References
-
Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]
-
University of Pittsburgh. Specific Instruction for Isotope Research Waste. Retrieved from [Link]
-
AAPPTec, LLC. Safety Data Sheet: Fmoc-Lys(Boc,Me)-OH. Retrieved from [Link]
-
University of Cambridge, Department of Plant Sciences. Local Rules for the Safe Use and Disposal of Radioisotopes. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
US EPA. Personal Protective Equipment. Retrieved from [Link]
-
CEM Corporation. SAFETY DATA SHEET Fmoc-Lys(Fmoc)-OH. Retrieved from [Link]
-
Merck Millipore. Fmoc-Lys(Boc)-OH SDS. Retrieved from [Link]
-
Reddit. What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Retrieved from [Link]
-
University of Arizona, Research Laboratory & Safety Services. Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
OSHA. Personal Protective Equipment. Retrieved from [Link]
-
American Chemistry Council. Protective Equipment. Retrieved from [Link]
-
Novabiochem. NEW Orthogonally protected lysine derivatives. Retrieved from [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. moravek.com [moravek.com]
- 5. peptide.com [peptide.com]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. peptide.com [peptide.com]
- 8. osha.gov [osha.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. research.arizona.edu [research.arizona.edu]
- 11. Fmoc-Lys(Boc)-OH-13C6,15N2 13C 98atom , 15N 98atom , 97 CP 850080-89-6 [sigmaaldrich.com]
- 12. Fmoc-Lys(Boc)-OH - Safety Data Sheet [chemicalbook.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Specific Instruction for Isotope Research Waste | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
